molecular formula C12H10N4O2 B14590348 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol CAS No. 61581-33-7

3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol

Cat. No.: B14590348
CAS No.: 61581-33-7
M. Wt: 242.23 g/mol
InChI Key: VCWDMQDSICKIBN-UHFFFAOYSA-N
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Description

3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . The structure of this compound includes an oxazole ring fused with a pyrimidine ring, which is further substituted with an amino group, a methyl group, and a phenol group.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted derivatives, and various substituted phenol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[4,5-d]pyrimidines such as 5-amino-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one .

Uniqueness

What sets 3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenol group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .

Properties

CAS No.

61581-33-7

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-(5-amino-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol

InChI

InChI=1S/C12H10N4O2/c1-6-9-10(16-12(13)14-6)15-11(18-9)7-3-2-4-8(17)5-7/h2-5,17H,1H3,(H2,13,14,16)

InChI Key

VCWDMQDSICKIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC(=CC=C3)O

Origin of Product

United States

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